molecular formula C13H8Cl2N2S B6200121 4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine CAS No. 2703782-07-2

4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine

Cat. No.: B6200121
CAS No.: 2703782-07-2
M. Wt: 295.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms The compound also features a phenyl group and two chlorine atoms, one of which is attached to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, with a pyrimidine moiety. The reaction is often catalyzed by a base or an acid under reflux conditions.

    Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a phenylboronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thieno[3,2-d]pyrimidine core can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products

    Nucleophilic Substitution: Substituted thienopyrimidines with various functional groups.

    Oxidation: Oxidized derivatives of the thienopyrimidine core.

    Reduction: Reduced derivatives with hydrogenated functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-(methylthio)pyrimidine: A related compound with a methylthio group instead of a chloromethyl group.

    2-chloro-4-(trifluoromethyl)pyrimidine: A compound with a trifluoromethyl group, known for its use in medicinal chemistry.

    6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A pyrazolo[3,4-d]pyrimidine derivative with similar structural features.

Uniqueness

4-chloro-2-(chloromethyl)-6-phenylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2703782-07-2

Molecular Formula

C13H8Cl2N2S

Molecular Weight

295.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.